9-(1-ethyl-1H-pyrazol-3-yl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
This compound is a complex heterocyclic structure with diverse applications. Imidazoles, like this one, play crucial roles in various fields due to their versatility. From pharmaceuticals and agrochemicals to functional materials and catalysis, imidazoles are indispensable.
Preparation Methods
Synthetic Routes::
One-Bond Formation: Fang et al. reported a novel protocol for cyclizing amido-nitriles to form disubstituted imidazoles. The reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Other Methods: Additional synthetic routes exist, but this nickel-catalyzed approach is noteworthy.
- The reaction conditions are mild, allowing for the inclusion of various functional groups.
- Aromatic and saturated heterocycles, as well as arylhalides, can participate.
- Industrial-scale production methods may involve variations of the reported protocols.
Chemical Reactions Analysis
Types of Reactions::
Oxidation, Reduction, Substitution: Imidazoles undergo diverse reactions due to their unique structure.
Nickel Catalysts: Used in the cyclization process.
Nitriles: Starting materials for the cyclization.
2,4-Disubstituted NH-imidazoles: The desired products formed from the cyclization.
Scientific Research Applications
Pharmaceuticals: Imidazoles serve as building blocks for drug discovery.
Biology: They interact with biological targets, influencing cellular processes.
Medicine: Some imidazole derivatives exhibit antimicrobial and antifungal properties.
Industry: Used in dyes, catalysts, and functional materials.
Mechanism of Action
Molecular Targets: Specific proteins, enzymes, or receptors.
Pathways: Signaling cascades affected by the compound.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features.
Similar Compounds: Provide a list of related structures.
Properties
Molecular Formula |
C15H18N6OS |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
9-(1-ethylpyrazol-3-yl)-2-methylsulfanyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C15H18N6OS/c1-3-20-8-7-10(18-20)13-12-9(5-4-6-11(12)22)16-14-17-15(23-2)19-21(13)14/h7-8,13H,3-6H2,1-2H3,(H,16,17,19) |
InChI Key |
CPRUBQSSMIBZLM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C2C3=C(CCCC3=O)NC4=NC(=NN24)SC |
Origin of Product |
United States |
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